molecular formula C10H13NO4S B8305511 4-Acetyl-N-(2-hydroxyethyl)benzenesulfonamide

4-Acetyl-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B8305511
M. Wt: 243.28 g/mol
InChI Key: AQOINBRRKOIXQW-UHFFFAOYSA-N
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Patent
US04137408

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na].OC[CH2:4][NH:5]S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.[CH3:20][O-].[Na+].C([O:25][CH2:26][CH3:27])=O.C(C1C=CC(S([NH:40][CH2:41][CH2:42]O)(=O)=O)=CC=1)(=O)C>O1CCCC1.O>[C:4]([CH2:27][C:26]([NH2:40])=[O:25])#[N:5].[O:25]=[C:26]1[NH:40][CH:41]=[CH:42][CH:20]=[C:27]1[C:4]#[N:5] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNS(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NCCO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=C1C(C#N)=CC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04137408

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na].OC[CH2:4][NH:5]S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.[CH3:20][O-].[Na+].C([O:25][CH2:26][CH3:27])=O.C(C1C=CC(S([NH:40][CH2:41][CH2:42]O)(=O)=O)=CC=1)(=O)C>O1CCCC1.O>[C:4]([CH2:27][C:26]([NH2:40])=[O:25])#[N:5].[O:25]=[C:26]1[NH:40][CH:41]=[CH:42][CH:20]=[C:27]1[C:4]#[N:5] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNS(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NCCO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=C1C(C#N)=CC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.